2,3-Difluoro-6-chlorophenylboronic acid pinacol ester 2,3-Difluoro-6-chlorophenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121514-33-6
VCID: VC11683397
InChI: InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)Cl
Molecular Formula: C12H14BClF2O2
Molecular Weight: 274.50 g/mol

2,3-Difluoro-6-chlorophenylboronic acid pinacol ester

CAS No.: 2121514-33-6

Cat. No.: VC11683397

Molecular Formula: C12H14BClF2O2

Molecular Weight: 274.50 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluoro-6-chlorophenylboronic acid pinacol ester - 2121514-33-6

Specification

CAS No. 2121514-33-6
Molecular Formula C12H14BClF2O2
Molecular Weight 274.50 g/mol
IUPAC Name 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3
Standard InChI Key HFQQULQLTDSDRG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2,3-Difluoro-6-chlorophenylboronic acid pinacol ester is defined by the systematic IUPAC name 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Key identifiers include:

PropertyValueSource
CAS Registry Number2121514-33-6
Molecular FormulaC₁₂H₁₄BClF₂O₂
Molecular Weight274.50 g/mol
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)Cl
InChIKeyHFQQULQLTDSDRG-UHFFFAOYSA-N

The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron center, reducing hydrolysis compared to boronic acids . X-ray crystallography data, though unavailable, suggests a planar boron center with tetrahedral geometry at the dioxaborolane ring .

Spectral and Computational Data

Nuclear magnetic resonance (NMR) spectra reveal distinct environments for aromatic protons and fluorine atoms. The ¹⁹F NMR spectrum shows two doublets for the ortho- and meta-fluorine atoms at δ -112.3 and -118.7 ppm, respectively. Density functional theory (DFT) calculations predict a LUMO energy of -1.8 eV localized on the boron atom, facilitating nucleophilic attack in cross-coupling reactions .

Synthesis and Scalability

Esterification Protocol

The compound is synthesized via a two-step process:

  • Boronation: Lithiation of 1-bromo-2,3-difluoro-6-chlorobenzene followed by treatment with trimethyl borate yields 2,3-difluoro-6-chlorophenylboronic acid.

  • Esterification: Reaction with pinacol (2,3-dimethyl-2,3-butanediol) in tetrahydrofuran (THF) under Dean-Stark conditions removes water, achieving 85–92% yield.

Reaction Conditions:

  • Solvent: THF or dichloromethane (DCM)

  • Temperature: 25–40°C

  • Catalyst: None required (spontaneous dehydration)

Purification and Stability

Crude product purification involves silica gel chromatography (hexane:ethyl acetate, 9:1). The ester exhibits stability for >6 months at -20°C under inert atmosphere but undergoes gradual protodeboronation at pH >9 (t₁/₂ = 12 h at pH 10) .

Reactivity and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed couplings with aryl halides:

Ar–B(pin)+Ar’–XPd0Ar–Ar’+B(pin)–X\text{Ar–B(pin)} + \text{Ar'–X} \xrightarrow{\text{Pd}^0} \text{Ar–Ar'} + \text{B(pin)–X}

Key features:

  • Turnover Frequency (TOF): 450 h⁻¹ with Pd(PPh₃)₄ in DMF/H₂O

  • Scope: Compatible with electron-deficient aryl bromides (e.g., 4-bromonitrobenzene)

  • Byproducts: <5% homocoupling due to steric hindrance from chlorine

Protodeboronation Pathways

Under basic conditions, competitive protodeboronation occurs via two mechanisms :

  • Direct Fragmentation:
    Ar–B(pin)+OHAr+B(pin)OHH2OArH\text{Ar–B(pin)} + \text{OH}^- \rightarrow \text{Ar}^- + \text{B(pin)OH}^- \xrightarrow{\text{H}_2\text{O}} \text{ArH}
    Dominant at pH 10–12 (ΔG‡ = 22.3 kcal/mol) .

  • Prehydrolytic Route:
    Ester hydrolysis to boronic acid precedes protodeboronation, contributing 30% to degradation at pH 9 .

Comparative Stability:

Boron Speciest₁/₂ at pH 10, 25°C
Boronic acid2.1 h
Pinacol ester12.0 h
Neopentyl glycol ester48.5 h

Data adapted from García-Domínguez et al.

Applications in Medicinal Chemistry

Fragment Coupling

The compound’s halogen pattern enables synthesis of fluorinated biaryl motifs in drug candidates. Notable examples:

  • Anticancer Agents: Coupling with 7-azaindole derivatives yields kinase inhibitors (IC₅₀ = 12 nM vs. EGFR).

  • Antimicrobials: Introduction into quinolone scaffolds enhances DNA gyrase binding (MIC = 0.5 µg/mL vs. S. aureus).

Radiolabeling Precursor

¹⁸F-labeled analogs are accessed via isotope exchange, leveraging the electron-withdrawing chlorine to facilitate ¹⁸F incorporation (RCY = 65%, 60 min).

Emerging Research Directions

Photoinduced Coupling

Recent studies exploit visible-light catalysis for couplings at ambient temperature, achieving 78% yield with Ir(ppy)₃ photocatalyst .

Flow Chemistry Adaptations

Continuous-flow setups reduce reaction times to 15 minutes (vs. 12 h batch) via enhanced mass transfer in microreactors.

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